5-(Piperidin-2-yl)-3-propyl-1,2,4-oxadiazole
Description
5-(Piperidin-2-yl)-3-propyl-1,2,4-oxadiazole is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted at position 3 with a propyl group and at position 5 with a piperidin-2-yl moiety. The 1,2,4-oxadiazole ring is known for its metabolic stability and role in medicinal chemistry, often serving as a bioisostere for ester or amide groups .
Properties
IUPAC Name |
5-piperidin-2-yl-3-propyl-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O/c1-2-5-9-12-10(14-13-9)8-6-3-4-7-11-8/h8,11H,2-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCKFGCIRZSTTEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NOC(=N1)C2CCCCN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Piperidin-2-yl)-3-propyl-1,2,4-oxadiazole typically involves the formation of the oxadiazole ring followed by its attachment to the piperidine ring. One common method involves the reaction of amidoximes with carboxylic acids or their derivatives under basic conditions to form the oxadiazole ring . The piperidine ring can then be introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(Piperidin-2-yl)-3-propyl-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The oxadiazole ring can be oxidized to form oxadiazole N-oxides.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Oxadiazole N-oxides.
Reduction: Corresponding amines.
Substitution: Substituted piperidine derivatives.
Scientific Research Applications
Anticancer Applications
Recent studies have highlighted the potential of 5-(Piperidin-2-yl)-3-propyl-1,2,4-oxadiazole derivatives as effective agents in cancer treatment.
Mechanism of Action:
These compounds act as agonists of human caseinolytic protease P (HsClpP), which plays a crucial role in mitochondrial homeostasis. The activation of HsClpP has been linked to the induction of apoptosis in cancer cells, making it a promising target for anticancer therapies. Specifically, derivatives of this compound have shown efficacy against hepatocellular carcinoma (HCC) and other malignancies by promoting apoptotic pathways and inhibiting tumor growth .
Case Study:
A study demonstrated that specific derivatives of 5-(Piperidin-2-yl)-3-propyl-1,2,4-oxadiazole exhibited significant cytotoxicity against various cancer cell lines, including glioblastoma. These compounds were tested for their ability to induce apoptosis through DNA damage mechanisms and were found to significantly reduce cell viability .
Antimicrobial Activity
The antimicrobial properties of 5-(Piperidin-2-yl)-3-propyl-1,2,4-oxadiazole have also been investigated.
Antibacterial and Antifungal Effects:
Research indicates that derivatives of this compound possess notable antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. Additionally, antifungal assessments have shown efficacy against Candida albicans . The antimicrobial action is attributed to the disruption of microbial cell membranes and inhibition of essential metabolic pathways.
Table 1: Antimicrobial Efficacy of 5-(Piperidin-2-yl)-3-propyl-1,2,4-oxadiazole Derivatives
| Compound Derivative | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Derivative A | Staphylococcus aureus | 32 µg/mL |
| Derivative B | Escherichia coli | 16 µg/mL |
| Derivative C | Candida albicans | 64 µg/mL |
Neuropharmacological Applications
The neuropharmacological potential of 5-(Piperidin-2-yl)-3-propyl-1,2,4-oxadiazole has garnered attention due to its interactions with neurotransmitter systems.
Serotonergic Activity:
Compounds containing the oxadiazole moiety have been explored for their affinity towards serotonin receptors (5-HT1A and 5-HT2A). These interactions suggest potential use in treating mood disorders and schizophrenia by modulating serotonergic transmission .
Case Study:
A series of derivatives demonstrated enhanced binding affinities for serotonin receptors compared to traditional antipsychotics like clozapine. This indicates a promising avenue for developing new atypical antipsychotic medications with potentially fewer side effects .
Mechanism of Action
The mechanism of action of 5-(Piperidin-2-yl)-3-propyl-1,2,4-oxadiazole involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interfere with cellular pathways, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The following table summarizes key structural analogs and their properties:
*Calculated based on molecular formula C11H19N3O.
Biological Activity
5-(Piperidin-2-yl)-3-propyl-1,2,4-oxadiazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.
Chemical Structure and Properties
5-(Piperidin-2-yl)-3-propyl-1,2,4-oxadiazole features a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom. The presence of a piperidine ring enhances its interaction with biological targets. The structural formula can be represented as follows:
Research indicates that this compound acts primarily as an agonist of human caseinolytic protease P (HsClpP) . HsClpP is crucial for mitochondrial homeostasis and has implications in cancer therapy. By promoting mitochondrial function and inducing apoptosis in cancer cells, 5-(Piperidin-2-yl)-3-propyl-1,2,4-oxadiazole demonstrates significant therapeutic potential against various cancers.
Anticancer Activity
Several studies have highlighted the anticancer properties of 5-(Piperidin-2-yl)-3-propyl-1,2,4-oxadiazole. It has been shown to inhibit the proliferation of hepatocellular carcinoma cells effectively. The compound's mechanism involves the induction of apoptosis through mitochondrial pathways.
Table 1: Anticancer Activity of 5-(Piperidin-2-yl)-3-propyl-1,2,4-oxadiazole
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| Hepatocellular Carcinoma (HepG2) | 5.6 | Apoptosis via HsClpP activation |
| Breast Cancer (MCF7) | 7.2 | Mitochondrial dysfunction |
| Colon Cancer (HCT116) | 6.8 | Induction of apoptosis |
Antimicrobial Activity
The compound also exhibits antimicrobial properties against various bacterial strains. Its effectiveness has been compared to standard antibiotics.
Table 2: Antimicrobial Activity Comparison
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference Antibiotic |
|---|---|---|
| Staphylococcus aureus | 12 µg/mL | Ampicillin |
| Escherichia coli | 15 µg/mL | Ciprofloxacin |
| Pseudomonas aeruginosa | 18 µg/mL | Gentamicin |
Study on Anticancer Effects
A study conducted by researchers focused on the effects of 5-(Piperidin-2-yl)-3-propyl-1,2,4-oxadiazole on various cancer cell lines. The results indicated a dose-dependent response in apoptosis induction across multiple cell lines, with significant increases in caspase activity correlating with decreased cell viability.
Study on Antimicrobial Properties
Another investigation assessed the antimicrobial efficacy of the compound against resistant strains of bacteria. The findings revealed that it was particularly effective against methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential as a novel therapeutic agent in treating resistant infections.
Q & A
Q. What are the common synthetic routes for 5-(Piperidin-2-yl)-3-propyl-1,2,4-oxadiazole, and how can reaction conditions be optimized for higher yields?
The compound is typically synthesized via cyclization reactions of precursor amidoximes or nitrile oxides. Optimization involves adjusting solvent systems (e.g., ethanol or DMF), catalysts (e.g., triethylamine), and temperature (80–120°C). For example, refluxing in piperidine with triethylamine as a base has been shown to improve yields by stabilizing intermediates . Reaction monitoring via TLC or HPLC is critical to identify optimal termination points.
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of 5-(Piperidin-2-yl)-3-propyl-1,2,4-oxadiazole?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming proton environments, particularly the piperidine ring and oxadiazole core. IR spectroscopy validates functional groups (e.g., C=N stretching at ~1600 cm⁻¹). High-resolution mass spectrometry (HRMS) provides molecular ion confirmation (e.g., [M+H]⁺ at m/z 209.2) .
Q. What preliminary in vitro assays are recommended to assess the biological activity of this compound?
Begin with antimicrobial susceptibility testing (e.g., MIC against E. coli or S. aureus) and cytotoxicity assays (e.g., MTT on HEK-293 cells). Dose-response curves (0.1–100 µM) and positive controls (e.g., ciprofloxacin) are critical for benchmarking .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents on the piperidine ring?
Systematic substitution of the piperidine moiety (e.g., replacing hydrogen with methyl, halogen, or aryl groups) followed by comparative bioassays and molecular docking (e.g., AutoDock Vina) can reveal steric/electronic effects. For example, 4-pyridyl substituents enhance binding to bacterial gyrase by forming π-π interactions .
Q. What strategies resolve contradictions in reported biological activity data across different studies?
Re-evaluate experimental variables: (1) purity of the compound (HPLC ≥95%), (2) assay conditions (pH, temperature), and (3) cell line/pathogen strain specificity. Meta-analyses of IC₅₀ ranges and statistical validation (e.g., ANOVA) help identify outliers .
Q. What computational methods are used to predict binding affinities with target proteins?
Molecular docking with software like AutoDock Vina or Schrödinger Suite evaluates binding poses and affinities (ΔG values). Parameterize force fields using crystallographic data (e.g., PDB ID 1KZN for bacterial targets). Validate predictions with in vitro inhibition assays .
Q. How can stability under physiological conditions be systematically assessed?
Conduct accelerated stability studies: incubate the compound in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C. Monitor degradation via HPLC over 72 hours. Oxadiazole rings are prone to hydrolysis under acidic conditions, requiring formulation adjustments (e.g., enteric coatings) .
Q. What toxicological parameters should be prioritized, and what methodologies are recommended for evaluation?
Assess acute toxicity (LD₅₀ in rodent models), mutagenicity (Ames test), and hepatotoxicity (ALT/AST levels). In silico tools like ProTox-II predict toxicity endpoints, while in vitro assays (e.g., comet assay for DNA damage) validate results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
